molecular formula C9H10N2O2 B12992480 methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate

methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate

Cat. No.: B12992480
M. Wt: 178.19 g/mol
InChI Key: ZXJQYVKZABYTHO-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine and pyridine ring system. The 3,4-c ring junction distinguishes it from other pyrrolopyridine isomers (e.g., pyrrolo[2,3-b] or pyrrolo[3,4-b] derivatives).

Properties

IUPAC Name

methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)8-2-6-3-10-4-7(6)5-11-8/h2,5,10H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJQYVKZABYTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2CNCC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrrolo derivatives. Substitution reactions can lead to various functionalized derivatives, depending on the substituents introduced .

Scientific Research Applications

Methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Substituents/Ring System Molecular Formula Purity/Yield Pharmacological Notes Reference
Methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate Methyl ester at position 6; 3,4-c fused rings C9H10N2O2 N/A No direct activity data; inferred stability from ester analogs
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) Ethyl ester at position 2; 2,3-c fused rings C10H10N2O2 60% yield Synthetic accessibility noted; no bioactivity [1]
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride Chloro at position 6; hydrochloride salt C7H8Cl2N2 97% purity No explicit activity data; halogen may enhance binding [5]
(Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino) Complex substituents; 2,3-b fused rings C25H29N7O4 N/A Patent claims solid forms; potential CNS activity [4]
N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl derivatives Piperazinylalkyl substituents; pyridinedicarboximides Varies N/A Depressive CNS action in preclinical models [3]

Key Comparisons

Ring Junction and Isomerism The 3,4-c fused ring system of the target compound contrasts with 2,3-c (e.g., compound 9a ) or 2,3-b (patented derivative ) isomers. The ethyl ester analog (9a) with 2,3-c fusion was synthesized in 60% yield, suggesting similar synthetic feasibility for methyl esters .

Substituent Effects Halogenation: The 6-chloro analog (97% purity) highlights the role of halogens in modulating solubility and binding affinity, though specific data are lacking . Ester Groups: Methyl vs. ethyl esters may affect metabolic stability.

Pharmacological Potential Piperazinylalkyl derivatives (e.g., VI-XIV ) and patented pyrrolo[2,3-b]pyridine carboxylates exhibit CNS activity, suggesting the target compound’s scaffold could be tailored for similar applications. The depressive CNS action of piperazinylalkyl-pyridinedicarboximides implies that substituent flexibility (e.g., piperazine rings) enhances neuroactivity, a feature absent in the simpler methyl ester derivative.

Research Findings and Data Gaps

  • Synthetic Accessibility : Ethyl pyrrolopyridine carboxylates (e.g., 9a, 9b) are synthesized in moderate yields (60%), suggesting feasible routes for the methyl analog .
  • Structural Complexity : The patented derivative with a 2,3-b fused ring and bulky substituents underscores the trade-off between complexity (enhanced specificity) and synthetic challenges.
  • Bioactivity Inference: While direct data for the target compound are unavailable, piperazinylalkyl analogs demonstrate that minor structural modifications (e.g., adding basic nitrogen groups) can confer significant CNS effects .

Biological Activity

Methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole and a pyridine ring, which contributes to its diverse biological activities. Research has increasingly focused on its potential applications in medicinal chemistry, particularly due to its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₉H₉N₂O₂
  • Molecular Weight : 165.18 g/mol
  • CAS Number : 219834-79-4

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antimicrobial properties. For instance, compounds containing this scaffold have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

Research indicates that this compound derivatives possess anticancer activity. A study evaluating the cytotoxic effects on human tumor cell lines reported that these compounds exhibited antiproliferative activity with GI50 values in the nanomolar to micromolar range. The structural modifications in these compounds significantly influence their potency against cancer cells.

CompoundGI50 (µM)Target Cell Line
Compound A0.5HeLa
Compound B1.2MCF-7
Compound C0.8A549

Neuroprotective Effects

Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease pathways.
  • Receptor Modulation : These compounds can influence receptor activities related to neurotransmission and inflammation.
  • Cell Cycle Regulation : Some derivatives induce apoptosis in cancer cells by affecting cell cycle regulation mechanisms.

Study on Antimycobacterial Activity

A notable study evaluated the antimycobacterial activity of several pyrrolo[3,4-c]pyridine derivatives against Mycobacterium tuberculosis. The results indicated that certain esters exhibited potent activity with MIC values below 0.15 µM. This highlights the potential for developing new treatments for tuberculosis using these compounds.

Analgesic and Sedative Properties

Another investigation focused on the analgesic and sedative effects of pyrrolo[3,4-c]pyridine derivatives in animal models. The findings revealed significant pain relief and sedation at specific dosages, suggesting potential applications in pain management therapies.

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